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Octadecane, 9-phenyl-

Cat. No.: B083736
CAS No.: 10596-71-1
M. Wt: 330.6 g/mol
InChI Key: DPNNDICPUBVFIZ-UHFFFAOYSA-N
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Description

Significance of Branched Alkyl Chains in Organic Systems

Alkanes, the simplest hydrocarbons, exist as either straight-chain or branched-chain isomers. researchgate.net While they share the same molecular formula, branched alkanes exhibit distinct physical and chemical properties compared to their linear counterparts. researchgate.net The introduction of a branch in an alkyl chain lowers the van der Waals forces between molecules, which typically results in lower boiling and melting points compared to the straight-chain isomer of the same carbon number.

The presence of branching also influences the molecule's reactivity. For instance, tertiary hydrogens, found at branching points, are more susceptible to abstraction in free-radical reactions than primary or secondary hydrogens. nih.gov This difference in reactivity is a cornerstone of synthetic organic chemistry, allowing for regioselective functionalization. In industrial applications, the degree of branching in hydrocarbons is a critical factor in determining the properties of fuels and lubricants.

Phenyl Moiety Influence on Molecular Architecture and Reactivity

The phenyl group, a six-carbon aromatic ring derived from benzene (B151609), imparts significant changes to the properties of an aliphatic chain. researchgate.net Electronically, the phenyl group is generally considered to be inductively withdrawing due to the higher electronegativity of its sp² hybridized carbons, while also being capable of donating electron density through resonance when conjugated with a suitable functional group. This dual nature allows it to modulate the reactivity of adjacent parts of the molecule.

Current Research Trends in Phenyl-Substituted Long-Chain Alkanes

Phenyl-substituted long-chain alkanes, often referred to as linear alkylbenzenes (LABs), are a significant class of compounds with widespread industrial importance, primarily as precursors to the synthesis of anionic surfactants used in detergents. nih.gov Current research is actively exploring more environmentally benign and efficient methods for their synthesis. Traditional Friedel-Crafts alkylation reactions often employ corrosive and hazardous catalysts like aluminum chloride. etsu.eduiitk.ac.inmasterorganicchemistry.com A key research trend is the development of solid acid catalysts, such as zeolites and phosphotungstic acid supported on silica (B1680970), which are less corrosive, easier to separate from reaction products, and can be regenerated and reused. mdpi.cometsu.edu

The alkylation of benzene with long-chain olefins like 1-octadecene (B91540) using ionic liquids as catalysts is another promising area of investigation, offering high conversion rates under milder conditions. researchgate.netsciencemadness.org Research has shown that the reaction of benzene with 1-octadecene often produces a mixture of phenyl-substituted isomers. datapdf.com The analysis and separation of these isomeric mixtures are crucial for understanding their properties and applications, with techniques like gas chromatography-mass spectrometry (GC-MS) being indispensable. acs.orgvurup.sk Furthermore, long-chain alkylbenzenes are utilized as chemical tracers for fingerprinting petroleum pollution in environmental science due to their specific distributions and stability. nih.govnih.gov

The synthesis of phenyloctadecane through the Friedel-Crafts reaction of benzene with derivatives of oleic acid has been shown to yield a mixture of isomers, primarily the 9- and 10-phenyl derivatives. datapdf.com This isomeric mixture presents as a viscous oil. datapdf.com The physical properties of the resulting phenyloctadecane have been characterized as an almost colorless liquid. datapdf.com

Physicochemical Properties of Isomeric Phenyloctadecane Mixture

Property Value
Appearance Almost colorless liquid
Boiling Point 145-152 °C at 0.08 mm Hg
Density (d'Q4) 0.8744
Refractive Index (nZo~) 1.4862

Data sourced from a study on the synthesis of phenyloctadecane, which produces a mixture of 9- and 10-phenyl isomers. datapdf.com

Spectroscopic Data for 9-Methyl-9-phenyloctadecane

Technique Observed Signals
IR (neat) 2927, 2853, 1466, 698 cm⁻¹
¹H NMR (400 MHz, CDCl₃) δ 7.31-7.25 (m, 4H), 7.17-7.13 (m, 1H), 1.70-1.62 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 146.2, 146.0, 127.8

Data is for the structurally similar compound 9-methyl-9-phenyloctadecane and indicates a mixture of diastereomers. researchgate.net

The study of long-chain alkylbenzenes continues to be an active area of research, driven by their industrial relevance and their role in environmental analysis. The development of selective synthetic routes to specific isomers like 9-phenyloctadecane remains a challenge but would enable a more precise understanding of their unique properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42 B083736 Octadecane, 9-phenyl- CAS No. 10596-71-1

Properties

CAS No.

10596-71-1

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

IUPAC Name

octadecan-9-ylbenzene

InChI

InChI=1S/C24H42/c1-3-5-7-9-11-13-16-20-23(24-21-17-14-18-22-24)19-15-12-10-8-6-4-2/h14,17-18,21-23H,3-13,15-16,19-20H2,1-2H3

InChI Key

DPNNDICPUBVFIZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CCCCCCCC)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCC(CCCCCCCC)C1=CC=CC=C1

Synonyms

1-Octyldecylbenzene

Origin of Product

United States

Synthetic Methodologies for Octadecane, 9 Phenyl and Analogs

Modern Approaches to Carbon-Carbon Bond Formation in Alkane Synthesis

The construction of the C-C bond between the phenyl group and the octadecane (B175841) chain is the cornerstone of synthesizing Octadecane, 9-phenyl-. Contemporary organic synthesis provides a powerful toolkit for forging such bonds with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are a mainstay in modern organic synthesis for creating carbon-carbon bonds. nih.gov Palladium-catalyzed reactions, in particular, are highly effective for coupling aryl and alkyl fragments. nih.govcatalysis.blog

Suzuki Coupling: This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, facilitated by a palladium catalyst. catalysis.blog For the synthesis of Octadecane, 9-phenyl-, this could involve the reaction of a phenylboronic acid with a 9-halo-octadecane or an octadecylboronic acid with a halobenzene. The use of dialkylbiarylphosphine ligands, such as BrettPhos, has shown excellent activity in supporting Pd-catalyzed cross-coupling reactions. nih.gov

Heck Reaction: The Heck reaction couples alkenes with aryl halides in the presence of a palladium catalyst and a base. catalysis.blog A potential route to Octadecane, 9-phenyl- could involve the Heck coupling of benzene (B151609) with an isomer of octadecene, followed by hydrogenation of the resulting double bond.

Other Cross-Coupling Reactions:

Negishi Coupling: This method couples organozinc compounds with organic halides, catalyzed by palladium or nickel. catalysis.blog

Stille Coupling: This involves the reaction of organostannanes with organic halides, also using a palladium catalyst. catalysis.blog

These methods offer broad functional group tolerance and are often reliable. nih.gov A significant challenge that has been addressed by modern methods is the regioselective functionalization of molecules at a late stage. nih.gov

Below is a table summarizing various cross-coupling reactions applicable to the synthesis of phenyl alkane scaffolds.

Cross-Coupling ReactionTypical ReactantsCatalystKey Advantages
Suzuki Coupling Aryl/vinyl boronic acids and aryl/vinyl halidesPalladium-basedHigh functional group tolerance, commercially available reagents
Heck Reaction Alkenes and aryl halidesPalladium-basedGood for introducing alkenyl groups, which can be hydrogenated
Negishi Coupling Organozinc compounds and organic halidesPalladium or Nickel-basedHigh reactivity of organozinc reagents
Stille Coupling Organostannanes and organic halidesPalladium-basedMild reaction conditions

The synthesis of a specific enantiomer of a chiral molecule is known as asymmetric synthesis. ethz.ch Since the 9-position of Octadecane, 9-phenyl- is a chiral center, stereoselective synthesis is crucial for applications where a single enantiomer is required. Stereoselectivity refers to the preferential formation of one stereoisomer over another. libguides.com

Key strategies for achieving stereoselective synthesis include:

Use of a Chiral Pool: Starting with an enantioenriched material, such as a derivative of a naturally occurring chiral molecule. ethz.ch

Chiral Auxiliaries: An enantiopure group is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.ch

Enantioselective Catalysis: A chiral catalyst is used to create the desired stereocenter. ethz.ch This is a highly efficient method as only a small amount of the chiral catalyst is needed.

For instance, in the context of cross-coupling, chiral ligands can be used with the metal catalyst to induce enantioselectivity. The development of C2-symmetric chiral ligands has been a significant advancement in asymmetric catalysis. acs.org

Green Chemistry Principles in the Synthesis of Phenyl-Substituted Alkanes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.orgijfmr.com This is particularly relevant in the synthesis of long-chain alkanes, which often involve processes that are not environmentally benign.

A key focus of green chemistry is the development of sustainable catalysts. catalysis.blog This includes using earth-abundant and less toxic metals like iron and copper as alternatives to precious metals like palladium. catalysis.blog Additionally, developing catalysts that can be easily recovered and reused is a primary goal. nih.govpreprints.org Bio-inspired materials, such as cellulose, have been used as supports for palladium nanoparticles to create recyclable "dip catalysts" for cross-coupling reactions. mdpi.com

Recent research has also explored the use of palladium nanoparticles synthesized via green routes, for example, using papaya peel extract, which can effectively catalyze Suzuki-Miyaura and Sonogashira coupling reactions under mild conditions. acs.org

The use of organic solvents in chemical synthesis contributes significantly to pollution and waste. dergipark.org.tr Therefore, developing solvent-free reaction conditions is a major goal of green chemistry. slideshare.netcmu.eduias.ac.in Reactions can be carried out by simply mixing the reactants, sometimes with grinding, or by using a solid support like alumina (B75360) or silica (B1680970). ias.ac.inresearchgate.net

When a solvent is necessary, the use of environmentally benign solvents such as water, supercritical fluids, or ionic liquids is preferred. ijfmr.com For example, some cross-coupling reactions have been successfully performed in water, which is a green and economical solvent. mdpi.com

Advanced Derivatization Reactions for Octadecane, 9-phenyl- Functionalization

The functionalization of alkanes is challenging due to the inertness of C-H bonds. udel.edu However, recent advancements have enabled the direct functionalization of these bonds.

One innovative approach is the use of non-thermal, atmospheric plasma processing to introduce functional groups onto long-chain alkanes like n-octadecane. udel.eduudel.eduacs.orgacs.orgaiche.org Using a pulsed dielectric barrier discharge in a He/O2 gas mixture, n-octadecane can be functionalized to yield secondary alcohols and ketones as the main products, with an optimal molar yield of approximately 29.2%. udel.eduacs.orgacs.org This method is a solvent-free and catalyst-free alternative for activating alkanes at ambient conditions. udel.eduaiche.org

Another strategy is the cross-dehydrogenative coupling (CDC) catalyzed by transition metals, which allows for the direct formation of C-C bonds from two different C-H bonds in the presence of an oxidizing agent. pnas.org

Selective Functional Group Transformations

Once the 9-phenyloctadecane scaffold is synthesized, further modifications can be achieved through selective functional group transformations. These transformations are crucial for creating derivatives with altered physical or chemical properties.

Oxidation of the Alkyl Chain: The long alkyl chain of 9-phenyloctadecane is susceptible to oxidation. While the C-H bonds are generally unreactive, methods have been developed for their functionalization. One such method involves the use of non-thermal, atmospheric plasma processing. d-nb.info A pulsed dielectric barrier discharge (DBD) in a He/O₂ gas mixture can be used to functionalize n-octadecane, yielding secondary alcohols and ketones. d-nb.info This method offers a greener, solvent-free, and catalyst-free alternative to traditional oxidation methods. d-nb.info While this has been demonstrated on n-octadecane, the presence of the phenyl group at the 9-position would likely influence the regioselectivity of the oxidation, potentially favoring positions away from the bulky phenyl substituent.

Aromatic Ring Functionalization: The phenyl group in 9-phenyloctadecane can undergo various electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide range of functional groups onto the aromatic ring.

Nitration: The introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivating group, which can be useful for controlling further substitutions. chemistrysteps.com

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring using a Lewis acid catalyst. The position of substitution (ortho, meta, or para) will be directed by the alkyl group, which is an ortho-, para-director. chemistrysteps.com

Acylation: A Friedel-Crafts acylation can introduce an acyl group (-COR) to the phenyl ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. lscollege.ac.innumberanalytics.com This reaction is generally free from the rearrangements that can plague Friedel-Crafts alkylations and results in a ketone, which can be a versatile handle for further transformations. chemistrysteps.com The resulting ketone is less reactive than the starting material, preventing multiple acylations. lscollege.ac.in

The table below outlines key functional group transformations applicable to 9-phenyloctadecane:

Transformation Reagents Functional Group Introduced Notes
Plasma OxidationHe/O₂ Plasma-OH, =OFunctionalizes the alkyl chain; regioselectivity may be influenced by the phenyl group. d-nb.info
NitrationHNO₃, H₂SO₄-NO₂Introduces a deactivating nitro group to the phenyl ring. chemistrysteps.com
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃-Br, -ClOrtho- and para-directing due to the alkyl substituent. chemistrysteps.com
Friedel-Crafts AcylationRCOCl, AlCl₃-CORIntroduces a ketone to the phenyl ring; deactivates the ring to further substitution. lscollege.ac.innumberanalytics.com

Strategies for Introducing Analytical Tags

For analytical purposes, such as tracking the molecule in complex mixtures or improving its detection by certain analytical techniques, analytical tags can be introduced. The strategy for introducing a tag depends on the nature of the tag and the desired point of attachment on the 9-phenyloctadecane molecule.

Tagging via Functional Groups: If a functional group has been introduced as described in the previous section, it can serve as a handle for attaching a tag. For example, a ketone introduced via Friedel-Crafts acylation can be converted to an oxime or hydrazone, which can then be further functionalized with a tag. An amino group, which can be obtained by reduction of a nitro group, is also a common handle for attaching fluorescent tags or other reporter groups.

Chemical Derivatization for Enhanced Detection: Chemical derivatization can be employed to improve the detection sensitivity of 9-phenyloctadecane in techniques like mass spectrometry. nih.gov For non-polar compounds, this often involves introducing a charged group or a group that enhances ionization efficiency. nih.gov

Isotopic Labeling: For studies requiring high sensitivity and specificity, such as in metabolic tracing or environmental fate studies, isotopic labeling is a powerful strategy. This can involve the incorporation of stable isotopes like ¹³C or deuterium (B1214612) (²H) into the molecule during its synthesis. For instance, using ¹³C-labeled benzene in the initial Friedel-Crafts alkylation would produce a ¹³C-labeled 9-phenyloctadecane. Hyperpolarized ¹⁵N-azides have also been explored as long-lived molecular tags for magnetic resonance imaging (MRI), suggesting a potential avenue for tagging with specialized nitrogen-containing groups. rsc.org

The following table summarizes strategies for introducing analytical tags to 9-phenyloctadecane:

Tagging Strategy Method Type of Tag Purpose
Functional Group ConjugationReaction with an introduced functional group (e.g., ketone, amine)Fluorescent dye, biotin, etc.Fluorescence imaging, affinity purification.
Chemical DerivatizationReaction to add a charged or easily ionizable moietyQuaternary ammonium (B1175870) salt, etc.Enhanced mass spectrometry detection. nih.gov
Isotopic LabelingIncorporation during synthesis¹³C, ²H, ¹⁵NMass spectrometry-based quantification, metabolic tracing, MRI. rsc.org

Advanced Spectroscopic Characterization and Analytical Techniques for Octadecane, 9 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules like Octadecane (B175841), 9-phenyl-. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information for the structural elucidation of Octadecane, 9-phenyl-. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while the integration of ¹H signals reveals the relative number of protons, and signal multiplicity (splitting) provides information about neighboring protons.

In the ¹H NMR spectrum, the protons of the phenyl group are expected to appear in the aromatic region (typically δ 7.1-7.3 ppm). The single benzylic proton (at the C9 position) would be deshielded by the aromatic ring and appear as a multiplet around δ 2.5-2.7 ppm. The numerous methylene (B1212753) (-CH₂) groups of the two alkyl chains will produce a large, overlapping signal complex in the aliphatic region (δ 1.2-1.6 ppm). The terminal methyl (-CH₃) groups are the most shielded and would appear as a triplet around δ 0.9 ppm.

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The carbons of the phenyl ring would resonate in the aromatic region (δ 125-145 ppm). The benzylic carbon (C9) would be found further downfield in the aliphatic region (around δ 40-45 ppm) compared to the other secondary carbons of the alkyl chains (δ 22-37 ppm). The terminal methyl carbons would be the most upfield, appearing around δ 14 ppm.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for Octadecane, 9-phenyl-.
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
C1, C18 (CH₃)~0.9triplet (t)~14.1
C2-C7, C11-C17 (CH₂)~1.2-1.4multiplet (m)~22.7-32.0
C8, C10 (CH₂)~1.6multiplet (m)~36.5
C9 (CH)~2.6multiplet (m)~43.0
Phenyl (ortho, C2'/C6')~7.2multiplet (m)~128.3
Phenyl (meta, C3'/C5')~7.3multiplet (m)~128.5
Phenyl (para, C4')~7.1multiplet (m)~125.6
Phenyl (ipso, C1')--~145.0

While 1D NMR provides essential data, complex molecules with overlapping signals, such as the long alkyl chains in Octadecane, 9-phenyl-, benefit from two-dimensional (2D) NMR techniques. wikipedia.org These experiments correlate signals from different nuclei, providing unambiguous evidence of atomic connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Octadecane, 9-phenyl-, a COSY spectrum would show cross-peaks connecting the benzylic proton (H9) to the protons on the adjacent methylene groups (H8 and H10). It would also reveal the sequential coupling along the entire length of the alkyl chains, confirming their linear structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the proton signal around δ 2.6 ppm would show a cross-peak to the carbon signal around δ 43.0 ppm, confirming their assignment as the C9-H9 pair.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four). youtube.com This is particularly useful for connecting different parts of the molecule, especially across quaternary carbons (which have no attached protons). In Octadecane, 9-phenyl-, HMBC would show correlations from the benzylic proton (H9) to the ortho-carbons (C2'/C6') and the ipso-carbon (C1') of the phenyl ring, confirming the attachment point of the alkyl chain to the aromatic ring.

Table 2. Key Expected 2D NMR Correlations for Octadecane, 9-phenyl-.
ExperimentCorrelating Protons (¹H)Correlating Nuclei (¹H or ¹³C)Structural Information Confirmed
COSYH9 (~2.6 ppm)H8, H10 (~1.6 ppm)Connectivity of benzylic position to alkyl chains
COSYH2-H8, H10-H17Adjacent CH₂ protonsLinearity and connectivity within the alkyl chains
HSQCAromatic H (~7.1-7.3 ppm)Aromatic CH carbons (~125-129 ppm)Direct H-C bonds in the phenyl ring
HSQCH9 (~2.6 ppm)C9 (~43.0 ppm)Identification of the benzylic C-H group
HMBCH9 (~2.6 ppm)C1' (ipso), C2'/C6' (ortho)Attachment of the alkyl chain to the phenyl ring
HMBCH8, H10 (~1.6 ppm)C9, Phenyl carbonsConfirmation of the molecular skeleton around the phenyl group

While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can provide insights into the conformation and packing of molecules in the solid phase. diva-portal.org For long-chain molecules like Octadecane, 9-phenyl-, ssNMR can distinguish between different conformations of the alkyl chains.

The ¹³C chemical shifts of methylene carbons in alkyl chains are sensitive to their conformation. Carbons in a rigid, all-trans (fully extended) conformation typically resonate around 33 ppm. In contrast, carbons in more disordered or gauche conformations will show chemical shifts that are further upfield (around 31 ppm). researchgate.net By analyzing the ¹³C ssNMR spectrum, it is possible to determine the degree of conformational order within the alkyl chains of Octadecane, 9-phenyl- in its crystalline or amorphous solid state. This information is crucial for understanding the material properties of long-chain alkylbenzenes.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. uky.edu It provides the molecular weight of a compound and, through fragmentation analysis, offers a molecular fingerprint that aids in structural identification. Coupling GC with MS (GC-MS) allows for the separation of complex mixtures prior to mass analysis, making it a highly effective method for identifying compounds like Octadecane, 9-phenyl- in various matrices. scholaris.ca

In electron ionization (EI) mass spectrometry, the most common technique used in GC-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is characteristic of the molecule's structure. chemguide.co.uk

For Octadecane, 9-phenyl-, the molecular ion (M⁺•) peak at m/z 330 would be observed. The primary fragmentation pathways for long-chain alkylbenzenes are cleavages of the C-C bonds adjacent to the aromatic ring. aip.org The most significant fragmentation is typically benzylic cleavage, which involves the breaking of the bond between the benzylic carbon (C9) and one of the adjacent carbons (C8 or C10). This results in the formation of a stable secondary benzylic carbocation.

Major Fragmentation: Cleavage of the C8-C9 bond (loss of a nonyl radical, •C₉H₁₉) or the C9-C10 bond (loss of an octyl radical, •C₈H₁₇) leads to the formation of characteristic fragment ions. The most abundant fragment is often the tropylium (B1234903) ion at m/z 91, formed via rearrangement of the benzyl (B1604629) cation. Another significant ion at m/z 105 results from a related fragmentation pathway. Cleavage can also lead to larger fragments containing the phenyl ring, such as ions at m/z 203 (loss of C₉H₁₉) and m/z 189 (loss of C₁₀H₂₁).

Table 3. Predicted Key Mass Fragments for Octadecane, 9-phenyl- (EI-MS).
m/zProposed Fragment IonFragmentation Pathway
330[C₂₄H₄₂]⁺•Molecular Ion (M⁺•)
203[C₁₅H₂₃]⁺M⁺• - •C₉H₁₉ (Loss of nonyl radical)
189[C₁₄H₂₁]⁺M⁺• - •C₈H₁₇ (Loss of octyl radical)
105[C₈H₉]⁺Benzylic cleavage with rearrangement
91[C₇H₇]⁺Tropylium ion (rearrangement of benzyl cation)

While standard MS provides nominal mass (integer mass), high-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). mdpi.com This precision allows for the determination of a molecule's elemental formula.

For Octadecane, 9-phenyl-, the molecular formula is C₂₄H₄₂. HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of a compound without ambiguity. For example, a compound with the formula C₂₃H₃₈O would also have a nominal mass of 330, but its exact mass would be different. HRMS provides an unequivocal method for confirming the elemental composition, which is a fundamental aspect of chemical characterization.

Table 4. Precise Mass Determination of Octadecane, 9-phenyl- by HRMS.
PropertyValue
Molecular FormulaC₂₄H₄₂
Nominal Mass330 amu
Monoisotopic (Exact) Mass330.32865 Da
Potential Isobaric Interference (Example)C₂₃H₃₈O
Exact Mass of Isobaric Interference330.29227 Da

Application of Hyphenated Techniques in Complex Mixture Analysis

The analysis of complex matrices, such as petroleum products or environmental samples, where Octadecane, 9-phenyl- may be present, necessitates powerful analytical methods. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.govspringernature.comchemijournal.comnih.gov The online combination of these techniques provides both separation of individual components from a mixture and their subsequent identification. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Octadecane, 9-phenyl-. In GC-MS, the gas chromatograph separates components based on their boiling points and interactions with a stationary phase, after which the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a molecular fingerprint for identification. researchgate.net

For more complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced resolution. researchgate.netgcms.cz This technique adds a second separation column with a different stationary phase, allowing for the separation of compounds that may co-elute in a single-column setup. This is particularly useful in the detailed characterization of crude oil fractions, where numerous isomers of alkylbenzenes can be present. dtu.dkpeerj.com

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique, suitable for less volatile or thermally labile compounds. While Octadecane, 9-phenyl- is amenable to GC, LC-MS can be employed for the analysis of complex mixtures containing a wider range of compounds. chemijournal.comresearchgate.net The coupling of liquid chromatography with techniques like Fourier Transform Infrared Spectroscopy (LC-FTIR) or Nuclear Magnetic Resonance (LC-NMR) can also provide complementary structural information. nih.govspringernature.com

Table 1: Application of Hyphenated Techniques in the Analysis of Complex Mixtures Containing Octadecane, 9-phenyl-

Hyphenated TechniquePrincipleApplication for Octadecane, 9-phenyl-
GC-MS Separates compounds by boiling point (GC) and identifies them by mass-to-charge ratio (MS).Identification and quantification in petroleum, environmental, and food samples.
GC×GC-MS Provides enhanced chromatographic resolution by using two different columns.Resolves isomeric and structurally similar compounds in highly complex mixtures like crude oil.
LC-MS Separates compounds by their affinity for stationary/mobile phases (LC) and identifies them by mass (MS).Analysis of complex mixtures containing a broad range of polarities and volatilities.
LC-FTIR Combines LC separation with infrared spectroscopy for functional group identification.Provides information on the characteristic vibrational modes of the separated compounds.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure of Octadecane, 9-phenyl-. These methods probe the vibrational motions of atoms within a molecule. scitepress.org IR spectroscopy measures the absorption of infrared radiation by a molecule at frequencies corresponding to its vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light. scitepress.orgwallonie.be

For a molecule like Octadecane, 9-phenyl-, the spectra are characterized by contributions from both the long aliphatic chain and the phenyl group. The aliphatic portion gives rise to strong C-H stretching vibrations typically in the 2850-3000 cm⁻¹ region, as well as C-H bending and rocking modes at lower wavenumbers. nist.gov The phenyl group contributes characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. aip.orgresearchgate.net

While some vibrational modes can be active in both IR and Raman spectroscopy, the two techniques are often complementary due to different selection rules. wallonie.be For instance, the symmetric ring breathing mode of the phenyl group is typically strong in the Raman spectrum but weak in the IR spectrum. Conversely, asymmetric stretches and bending vibrations often yield strong IR absorption bands.

Fundamental Vibrational Mode Assignment for Structural Confirmation

The definitive structural confirmation of Octadecane, 9-phenyl- relies on the correct assignment of its fundamental vibrational modes. nih.gov Each peak in the IR and Raman spectra corresponds to a specific molecular motion, creating a unique "fingerprint" of the molecule. scitepress.org The assignment process involves correlating observed spectral bands with known frequencies for specific functional groups and vibrational types. nih.gov

For Octadecane, 9-phenyl-, the vibrational modes can be categorized as those localized on the phenyl ring and those on the alkyl chain. aip.orgresearchgate.net The phenyl ring modes include C-H stretching, C=C stretching, in-plane and out-of-plane C-H bending, and ring breathing modes. The long octadecyl chain contributes C-H stretching, scissoring, wagging, twisting, and rocking modes. The coupling between the vibrations of the alkyl chain and the phenyl ring can also give rise to unique spectral features. researchgate.net

Table 2: Tentative Assignment of Key Vibrational Modes for Octadecane, 9-phenyl-

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Activity
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
Aliphatic CH₂ Scissoring1440 - 1480IR
Aromatic In-plane C-H Bend1000 - 1300IR, Raman
Ring Breathing Mode~1000Raman (strong)
Aromatic Out-of-plane C-H Bend675 - 900IR (strong)

In-situ Spectroscopic Monitoring of Reaction Pathways

In-situ vibrational spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.comrsc.org By placing an IR or Raman probe directly into a reaction vessel, spectra can be continuously collected as the reaction proceeds. spectroscopyonline.com This allows for the tracking of reactant consumption and product formation by monitoring the intensity changes of their characteristic vibrational bands. rsc.org

For reactions involving Octadecane, 9-phenyl-, such as oxidation, hydrogenation, or degradation, in-situ spectroscopy could be employed to follow the chemical transformations. For example, in an oxidation reaction targeting the alkyl chain, one could monitor the decrease in the intensity of aliphatic C-H stretching bands and the emergence of new bands corresponding to C=O or O-H groups. Similarly, hydrogenation of the aromatic ring could be followed by observing the disappearance of the characteristic aromatic C=C and C-H stretching bands and the appearance of new bands corresponding to a cyclohexane (B81311) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For Octadecane, 9-phenyl-, the absorption of UV radiation is dominated by the phenyl group, which acts as the chromophore. The long, saturated octadecyl chain is transparent in the typical UV-Vis range (above 200 nm).

The UV spectrum of alkylbenzenes like Octadecane, 9-phenyl- is characterized by electronic transitions within the π-system of the benzene (B151609) ring. wikipedia.org These transitions are typically of the π → π* type, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

Electronic Absorption and Emission Characteristics of Phenyl Chromophores

The phenyl chromophore in alkylbenzenes gives rise to distinct absorption bands in the ultraviolet region. researchgate.net The spectrum of benzene and its alkyl derivatives typically shows two main absorption bands. The first is a strong, sharp band, referred to as the E-band (for ethylenic), which appears around 180-200 nm. The second is a weaker, broader band with fine structure, known as the B-band (for benzenoid), which occurs around 255 nm. wikipedia.org The presence of the alkyl substituent causes a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.

The electronic transitions responsible for these bands are related to the molecular orbitals of the benzene ring. The introduction of a phenyl group into a molecule can also lead to charge-transfer type transitions, where an electron is transferred from a molecular orbital localized on one part of the molecule to an orbital on the phenyl fragment. univer.kharkov.ua

Table 3: Typical Electronic Transitions for the Phenyl Chromophore in Alkylbenzenes

Transition BandWavelength (λmax) Range (nm)Type of TransitionMolar Absorptivity (ε)
E₂-Band ~200 - 220π → πHigh (~8,000)
B-Band ~240 - 270π → π (Symmetry-forbidden)Low (~200-300)

Time-Resolved Spectroscopic Studies for Excited State Dynamics

Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, are used to study the dynamics of molecules in their excited electronic states on timescales ranging from femtoseconds to nanoseconds. researchgate.netmdpi.comazom.com These "pump-probe" experiments use an initial laser pulse (the pump) to excite the molecule, followed by a second pulse (the probe) to monitor the changes in absorption as the molecule relaxes back to its ground state. azom.comucla.edu

For alkylbenzenes, these studies provide insight into processes such as intramolecular vibrational redistribution (IVR) and intersystem crossing. aip.org Following electronic excitation of the phenyl ring, the excess vibrational energy can be transferred and redistributed throughout the molecule. The long alkyl chain in Octadecane, 9-phenyl- can act as a large "bath" of vibrational modes, influencing the rate and pathway of this energy relaxation. researchgate.netaip.org The rate of IVR in n-alkylbenzenes has been shown to increase with the length of the alkyl chain, as a longer chain provides a higher density of vibrational states to couple with the initially excited ring modes. aip.org These studies are crucial for understanding the photophysical behavior of such molecules. nih.gov

Advanced Chromatographic Separations

The analysis and purification of specific long-chain phenyl-substituted alkanes, such as Octadecane, 9-phenyl-, necessitate sophisticated chromatographic techniques capable of resolving complex mixtures of structurally similar isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal in this regard, offering distinct advantages for the separation and characterization of these compounds. The optimization of these methods is crucial for achieving the high resolution required to distinguish between isomers and accurately quantify the target analyte.

Gas Chromatography (GC) Optimization for Alkane Isomer Separation

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including phenyl-alkanes. nih.gov The separation of closely related alkane isomers, however, presents a significant challenge due to their similar boiling points and polarities. ufba.br Optimization of GC parameters is therefore essential to achieve baseline resolution.

The choice of the stationary phase is a critical first step. For compounds like Octadecane, 9-phenyl-, a nonpolar or semi-polar column is typically employed. A 5% phenyl polymethylsiloxane fused-silica capillary column is a common choice due to its high separation efficiency and robustness for analyzing a broad range of aromatic compounds. nih.gov The separation mechanism for nonpolar isomers on such columns is primarily driven by van der Waals interactions. researchgate.net

The oven temperature program is another key variable that must be carefully controlled to separate isomers effectively. A slow, precise temperature ramp allows for the differential partitioning of isomers between the stationary phase and the carrier gas, enhancing separation. For long-chain alkylbenzenes, a typical program might start at a lower temperature and ramp up to a high final temperature to ensure the elution of all compounds. ufba.brnih.gov The total analysis time for such methods can be around 30 minutes or more. ufba.brnih.gov Confirmation of compound identity relies on retention times relative to internal standards and the mass spectral data obtained from the MS detector. usgs.gov

Table 1: Illustrative GC-MS Parameters for Phenyl-Alkane Analysis

Parameter Specification Purpose
Column 30 m x 0.25 mm (id) DB-5 fused silica (B1680970) capillary, 0.25 µm film thickness usgs.gov Provides a semi-polar stationary phase for effective separation of aromatic hydrocarbons.
Injector Cool on-column or split/splitless usgs.gov Ensures efficient vaporization and transfer of the analyte onto the column.
Injector Temp. 300 - 310 °C ufba.brnih.gov Facilitates rapid volatilization of high-boiling-point analytes.
Oven Program Initial: 50-70°C, Ramp: 5-10°C/min, Final: 300-320°C ufba.brnih.gov Creates optimal temperature gradient for separating isomers with close boiling points.
Carrier Gas Helium Provides an inert mobile phase for carrying analytes through the column.

| Detector | Mass Selective Detector (MSD) usgs.gov | Allows for both quantification and structural confirmation based on mass-to-charge ratio. |

This table represents a composite of typical parameters and may require further optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Phenyl-Alkyl Compound Analysis

High-Performance Liquid Chromatography is a complementary technique to GC, particularly well-suited for the analysis of less volatile or thermally labile compounds. For phenyl-alkyl compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comjocpr.com

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Octadecane, 9-phenyl-, being a hydrophobic compound, is well retained on standard C18 columns. sielc.comjocpr.com However, to enhance selectivity, especially for aromatic compounds, stationary phases incorporating phenyl groups, such as Phenyl-Hexyl columns, can be utilized. sigmaaldrich.com These columns offer alternative selectivity due to potential π-π interactions between the phenyl rings of the stationary phase and the analyte.

The mobile phase composition is a critical parameter for optimizing separation. A mixture of water and an organic modifier, typically acetonitrile (B52724) or methanol, is used. diva-portal.orgsigmaaldrich.com Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is often necessary to separate complex mixtures and elute strongly retained compounds like long-chain phenyl-alkanes in a reasonable time. diva-portal.orgchromatographyonline.com The choice of mobile phase solvents and the gradient profile must be fine-tuned to achieve the desired resolution between the target compound and any impurities or isomers. Detection is commonly performed using a UV detector, as the phenyl group provides strong chromophores. sielc.com

Table 2: Representative HPLC Parameters for Phenyl-Alkyl Compound Analysis

Parameter Specification Purpose
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) jocpr.com or Phenyl-Hexyl sigmaaldrich.com Provides a nonpolar stationary phase for retaining hydrophobic analytes. Phenyl phases can offer enhanced selectivity for aromatic compounds.
Mobile Phase Gradient of Water (A) and Acetonitrile (B) jocpr.comdiva-portal.org A polar mobile phase whose composition is varied to elute compounds with a wide range of polarities.
Gradient e.g., Start at 50% B, ramp to 100% B over 25-30 min jocpr.com Ensures that both less retained and strongly retained compounds are eluted with good peak shape.
Flow Rate 0.5 - 1.0 mL/min jocpr.comdiva-portal.org Controls the speed of the mobile phase and influences separation efficiency and analysis time.
Column Temp. 25 - 50 °C diva-portal.org Affects solvent viscosity and analyte retention, can be optimized to improve peak shape and resolution.

| Detector | UV-Vis or Fluorescence Detector (FLD) sielc.comsigmaaldrich.com | Detects aromatic compounds based on their absorbance of UV light or fluorescence properties. |

This table provides an example of typical starting conditions that would require specific optimization for the analysis of Octadecane, 9-phenyl-.

Computational Chemistry and Theoretical Investigations of Octadecane, 9 Phenyl

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical methods are essential for accurately describing the electronic structure of molecules. acs.org Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems, making it well-suited for analyzing molecules like Octadecane (B175841), 9-phenyl-. nih.govresearchgate.netresearchgate.netrsc.orgchemrxiv.org Ab initio methods, while computationally more intensive, provide highly accurate results based on first principles without the need for empirical parameters.

DFT calculations can elucidate the distribution of electrons within the Octadecane, 9-phenyl- molecule, offering insights into its bonding, stability, and reactivity. Key parameters derived from these studies include bond lengths, bond angles, and the distribution of atomic charges. The phenyl group, with its delocalized π-electron system, significantly influences the electronic properties of the adjacent alkyl chain. nih.gov

Analysis of the electronic structure involves examining the molecular orbitals, which describe the probability of finding an electron in a particular region of the molecule. The attachment of the long octadecane chain to the phenyl ring introduces steric and electronic effects that can modulate the aromaticity and reactivity of the benzene (B151609) core. nih.gov

Table 1: Calculated Electronic Properties of Octadecane, 9-phenyl- (Illustrative Data)

Property Value Method/Basis Set
C-C Bond Length (Aromatic) 1.39 Å B3LYP/6-311G
C-C Bond Length (Alkyl Chain) 1.54 Å B3LYP/6-311G
C-H Bond Length (Aromatic) 1.08 Å B3LYP/6-311G
C-H Bond Length (Alkyl Chain) 1.09 Å B3LYP/6-311G
Mulliken Charge on Phenyl C9 +0.05 e B3LYP/6-311G

This table presents illustrative data based on typical DFT calculation results for similar alkylbenzene molecules. The specific values are hypothetical and serve to demonstrate the type of information obtainable from such studies.

A significant application of quantum mechanical calculations is the prediction of spectroscopic properties, which can then be validated against experimental data. Methods like DFT can accurately forecast infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to molecular motions. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical basis for interpreting experimental NMR data. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, corresponding to UV-Visible absorption spectra. chemrxiv.org

Table 2: Predicted vs. Experimental Spectroscopic Data for Octadecane, 9-phenyl- (Illustrative Data)

Spectrum Feature Predicted Value Experimental Value
¹³C NMR C9 (Phenyl) 145.8 ppm 146.2 ppm
¹³C NMR C1' (Alkyl) 35.2 ppm 35.5 ppm
¹H NMR Aromatic Protons 7.15-7.30 ppm 7.18-7.33 ppm
IR C-H Stretch (Aromatic) 3050 cm⁻¹ 3055 cm⁻¹

This table contains hypothetical data to illustrate the correlation between computationally predicted and experimentally measured spectroscopic values.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational properties of flexible molecules like Octadecane, 9-phenyl-. acs.orgacs.orgresearchgate.netresearchgate.netnih.gov By simulating the movement of atoms over time, MD provides insights into the accessible conformations and the transitions between them. acs.org

The long, non-rigid octadecane chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. maricopa.edu The primary rotational isomeric states are the low-energy trans (anti) and higher-energy gauche conformations. acs.org MD simulations, often combined with energy minimization techniques, can explore the potential energy surface of the molecule to identify stable, low-energy conformers. nih.govnih.gov

The presence of the bulky phenyl group at the 9-position introduces steric constraints that influence the preferred conformations of the adjacent alkyl chain segments. The most stable conformation for an alkane chain is typically an all-trans, extended arrangement to minimize steric repulsion. maricopa.edudrugdesign.org However, in 9-phenyloctadecane, gauche interactions near the phenyl substituent are likely to occur, leading to a variety of folded and bent structures.

Table 3: Dihedral Angles of Key Low-Energy Conformers of Octadecane, 9-phenyl- (Illustrative Data)

Conformer Dihedral Angle C7-C8-C9-C10 Dihedral Angle C8-C9-C10-C11 Relative Energy (kcal/mol)
A (Extended) 180° (anti) 180° (anti) 0.00
B (Gauche-1) 60° (gauche+) 180° (anti) 0.95
C (Gauche-2) 180° (anti) -60° (gauche-) 0.98

This is an illustrative table representing plausible low-energy conformations and their relative energies based on principles of alkane conformational analysis.

The conformation of Octadecane, 9-phenyl- is sensitive to its environment. frontiersin.org The solvent plays a crucial role in determining the balance between different conformers. scielo.brnih.govaps.org In non-polar solvents, intramolecular van der Waals forces and steric effects are dominant, often favoring more compact or folded structures to minimize the molecule's surface area.

In polar solvents, the interactions between the solvent and the molecule become more significant. Although Octadecane, 9-phenyl- is largely non-polar, subtle interactions can still influence its conformational equilibrium. The polarity of the solvent can affect the relative stability of different conformers, potentially favoring more extended shapes to maximize solvent-solute interactions. scielo.braps.org Explicit solvent MD simulations, where individual solvent molecules are included in the calculation, are necessary to accurately model these effects. frontiersin.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the description of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.org For Octadecane, 9-phenyl-, the FMOs are primarily localized on the phenyl ring, as the π-system's electrons are higher in energy than the σ-electrons of the alkyl chain.

Table 4: Frontier Molecular Orbital Energies (Illustrative Data)

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Benzene -9.24 -1.15 8.09
Toluene (B28343) -8.82 -1.09 7.73

| Octadecane, 9-phenyl- | -8.75 | -1.05 | 7.70 |

This table presents illustrative FMO energy values calculated at a representative DFT level. The values for benzene and toluene are included for comparison to show the effect of alkyl substitution on the electronic properties of the phenyl ring.

Reactivity Prediction and Reaction Site Identification

The prediction of reactivity and the identification of potential reaction sites in Octadecane, 9-phenyl- would heavily rely on methods such as Density Functional Theory (DFT). These calculations can determine the distribution of electrons within the molecule, highlighting areas that are either electron-rich (nucleophilic) or electron-poor (electrophilic).

Key parameters derived from these calculations to predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how the molecule interacts with other chemical species. The energy and shape of the HOMO indicate the ability to donate electrons, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO indicates the ability to accept electrons, pointing to sites prone to nucleophilic attack. For Octadecane, 9-phenyl-, the phenyl group's π-system is expected to significantly influence the HOMO, while the benzylic position (the carbon atom of the octadecane chain attached to the phenyl group) would also be a key site of interest.

Electrostatic Potential (ESP) Maps: These maps provide a visual representation of the charge distribution on the molecular surface. Red regions indicate areas of negative potential (electron-rich), which are likely to be sites for electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. In Octadecane, 9-phenyl-, the phenyl ring is expected to show a region of negative potential above and below the plane of the ring due to the π-electrons.

Fukui Functions: This more advanced concept within DFT helps to quantify the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density at a particular atom upon the addition or removal of an electron, one can pinpoint the most reactive centers.

Table 1: Predicted Reactive Sites in Octadecane, 9-phenyl-

Reactive SiteType of AttackComputational Indicator
Phenyl Ring (ortho, para positions)ElectrophilicHigh HOMO density, Negative Electrostatic Potential
Benzylic Carbon (C9)Radical, Nucleophilic (with suitable leaving group)Spin density calculations, LUMO contribution
Aliphatic Chain HydrogensRadicalBond Dissociation Energies

Predictive Modeling for Chemical Transformations and Stability

Key aspects of this modeling include:

Transition State Theory: To study a specific chemical reaction, computational chemists locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state (the activation energy) is a critical factor in determining the reaction rate. For Octadecane, 9-phenyl-, this could be applied to model processes like oxidation, dehydrogenation, or cracking.

Thermodynamic Calculations: By calculating the Gibbs free energy change (ΔG) for a potential transformation, it is possible to predict whether a reaction is thermodynamically favorable (spontaneous). This is crucial for understanding the stability of Octadecane, 9-phenyl- and the equilibrium position of its potential reactions.

Table 2: Theoretical Parameters for Stability Assessment of Octadecane, 9-phenyl-

ParameterComputational MethodSignificance
Enthalpy of FormationQuantum Chemistry (e.g., G3, G4 theory)Indicates the intrinsic stability of the molecule.
Bond Dissociation Energies (BDEs)DFT CalculationsPredicts the weakest bonds and potential fragmentation pathways.
Activation Energies for DecompositionTransition State Theory (e.g., with DFT)Determines the kinetic stability and potential for thermal breakdown.

While specific, published computational studies on Octadecane, 9-phenyl- are scarce, the application of these established theoretical methods provides a robust framework for predicting its chemical behavior. Future research in this area would be valuable for applications in fields such as lubricant chemistry, materials science, and environmental fate modeling.

Mechanistic Organic Chemistry of Phenyl Substituted Long Chain Alkanes

Reaction Mechanism Elucidation for Aliphatic and Aromatic Transformations

The reactivity of the benzylic position in phenyl-substituted long-chain alkanes is a key area of investigation. Functional groups at this position are generally more reactive than their counterparts in simple alkyl chains. ucalgary.ca This enhanced reactivity is primarily due to the resonance stabilization of intermediates involving the benzylic carbon. chemistrysteps.com

Radical reactions can be selectively initiated at the benzylic position of compounds like 9-phenyloctadecane. The C-H bond at the benzylic carbon (C9) is weaker than other secondary C-H bonds in the octadecane (B175841) chain because its homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org

For instance, the free-radical bromination of an alkylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator (like benzoyl peroxide) occurs exclusively at the benzylic position. libretexts.orglibretexts.org The mechanism proceeds through a chain reaction:

Initiation: The initiator generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic carbon (C9) of 9-phenyloctadecane. This is the rate-determining step and is favored at this position due to the stability of the resulting radical. libretexts.org The benzylic radical is stabilized by the delocalization of the unpaired electron into the pi-system of the phenyl ring. masterorganicchemistry.com

Propagation: The benzylic radical then reacts with a molecule of Br₂ (produced from the reaction of HBr with NBS) to form 9-bromo-9-phenyloctadecane and a new bromine radical, which continues the chain. libretexts.org

The stability of benzylic radicals is significantly greater than that of tertiary, secondary, or primary alkyl radicals, which explains the high selectivity of this reaction. masterorganicchemistry.com

Table 1: Relative Stability of Radical Intermediates

Radical Type Example Structure Key Stabilizing Factors Relative Stability
Benzylic C₆H₅-C•HR Resonance with phenyl ring Highest
Tertiary (CH₃)₃C• Hyperconjugation (9 H-atoms) High
Secondary (CH₃)₂C•H Hyperconjugation (6 H-atoms) Moderate

Similar to radical intermediates, benzylic carbocations are also significantly stabilized by resonance. chemistrysteps.com The empty p-orbital of the positively charged benzylic carbon overlaps with the π-orbitals of the aromatic ring, delocalizing the positive charge over several atoms. chemistrysteps.comquora.com This stabilization facilitates unimolecular reactions such as Sₙ1 and E1 at the benzylic position.

If 9-phenyloctadecane were substituted with a good leaving group (e.g., a halogen or a tosylate group) at the C9 position, it would readily undergo Sₙ1 reactions even with weak nucleophiles. ucalgary.ca The rate-determining step is the formation of the 9-phenyl-9-octadecanyl carbocation. This secondary benzylic carbocation is more stable than a typical secondary carbocation due to the phenyl group's ability to donate electron density through resonance. quora.com

The mechanism for an Sₙ1 reaction at the C9 position would be:

Formation of Carbocation: The leaving group departs from the benzylic carbon, forming a planar, sp²-hybridized carbocation. This step is slow and rate-determining. chemistrysteps.com

Nucleophilic Attack: A nucleophile attacks the carbocation from either face of the planar structure, leading to the substitution product.

Table 2: Comparison of Carbocation Stability

Carbocation Type Example Structure Key Stabilizing Factors Relative Stability
Benzylic C₆H₅-C⁺HR Resonance with phenyl ring Highest
Tertiary (CH₃)₃C⁺ Hyperconjugation, Inductive effects High
Secondary (CH₃)₂C⁺H Hyperconjugation, Inductive effects Moderate

Molecular Rearrangement Reactions in Phenyl-Alkyl Frameworks

Carbocation intermediates, once formed, can undergo rearrangements to form more stable carbocations. lumenlearning.comlibretexts.org In the context of a phenyl-alkyl framework like 9-phenyloctadecane, this often involves shifts of hydride ions (H⁻) or alkyl groups. lumenlearning.comwikipedia.org These rearrangements are known as 1,2-shifts. wikipedia.org

Consider a hypothetical scenario where a reaction initially produces a carbocation at a position adjacent to the phenyl-substituted carbon, for example, at C8 or C10. This secondary carbocation can rearrange to form the more stable secondary benzylic carbocation at C9.

1,2-Hydride Shift: If a carbocation forms at C10, the hydrogen atom on C9, along with its bonding pair of electrons, can migrate to C10. lumenlearning.com This process results in the positive charge moving from C10 to C9, transforming a less stable secondary carbocation into a more stable resonance-stabilized benzylic carbocation. The driving force for this intramolecular rearrangement is the formation of the lower-energy intermediate. wikipedia.orgquora.com

1,2-Alkyl Shift: Similarly, if a carbocation were to form on a carbon adjacent to a quaternary center, an alkyl group could migrate. libretexts.org While less common than hydride shifts, phenyl group migration is also possible. The migratory aptitude generally follows the order: H > Phenyl > Tertiary alkyl > Secondary alkyl > Primary alkyl > Methyl. The transition state for phenyl migration is stabilized by the formation of a bridged phenonium ion. msu.edu

These rearrangements are common in reactions that proceed through carbocation intermediates, such as certain electrophilic additions to alkenes or Sₙ1/E1 reactions, and can lead to the formation of rearranged products that might not be intuitively expected. lumenlearning.comlibretexts.org

Stereochemical Aspects of Reactions Involving Branched Alkane Chains and Phenyl Groups

The C9 carbon in 9-phenyloctadecane is a stereocenter (or chiral center) because it is bonded to four different groups: a phenyl group, a hydrogen atom, an octyl group (-C₈H₁₇), and a nonyl group (-C₉H₁₉). Consequently, 9-phenyloctadecane can exist as a pair of enantiomers: (R)-9-phenyloctadecane and (S)-9-phenyloctadecane. youtube.com

The stereochemical outcome of a reaction involving this molecule depends heavily on the mechanism.

Reactions forming the stereocenter: If 9-phenyloctadecane is synthesized via a reaction that creates the C9 stereocenter from a planar intermediate (such as the 9-phenyl-9-octadecanyl carbocation or radical), the outcome will be a racemic mixture. youtube.com The incoming nucleophile or radical scavenger can attack either the top or bottom face of the planar intermediate with equal probability, resulting in a 50:50 mixture of the R and S enantiomers. youtube.com Such a mixture is optically inactive. youtube.com

Reactions at the stereocenter:

Sₙ1 Mechanism: If an enantiomerically pure sample of a 9-phenyloctadecane derivative (e.g., (R)-9-bromo-9-phenyloctadecane) undergoes an Sₙ1 reaction, the result is racemization. The intermediate carbocation is planar, and the subsequent nucleophilic attack from either side leads to a mixture of both R and S products. youtube.com

Sₙ2 Mechanism: In contrast, an Sₙ2 reaction at the C9 stereocenter would proceed with an inversion of configuration. The nucleophile attacks the carbon atom from the side opposite to the leaving group, causing the stereochemistry to "flip" in a process known as a Walden inversion. For example, the reaction of (R)-9-bromo-9-phenyloctadecane with a nucleophile via an Sₙ2 pathway would yield the (S)-product.

The presence of the chiral center and the potential for different stereochemical outcomes are critical considerations in the synthesis and reaction chemistry of molecules like 9-phenyloctadecane. youtube.comyoutube.com

Applications in Advanced Materials Science Research

Role in Nanomaterials Synthesis and Functionalization

The synthesis and functionalization of nanomaterials are cornerstones of modern materials science, enabling the development of materials with novel electronic, optical, and catalytic properties. The unique properties of nanomaterials are highly dependent on their size, shape, and surface chemistry.

Organometallic precursors are crucial in the synthesis of various nanomaterials, particularly through methods like chemical vapor deposition (CVD) and colloidal synthesis. These precursors are compounds that contain a metal-carbon bond and are designed to decompose under specific conditions to yield high-purity nanomaterials.

A molecule like 9-phenyloctadecane, which consists of a long aliphatic chain and a phenyl group, does not inherently function as an organometallic precursor. To be utilized in this context, it would need to be chemically modified to incorporate a metal atom. For instance, the phenyl group could potentially be functionalized to act as a ligand, binding to a metal center. The long octadecane (B175841) chain could influence the solubility and thermal decomposition properties of such a hypothetical organometallic precursor.

Table 1: Hypothetical Organometallic Precursors Based on Functionalized 9-phenyloctadecane

Metal CenterPotential Ligand Derived from 9-phenyloctadecanePotential Nanomaterial Product
Platinum (Pt)Phenyl group functionalized with a phosphinePlatinum Nanoparticles
Zinc (Zn)Phenyl group functionalized with a carboxylateZinc Oxide (ZnO) Nanoparticles
Iron (Fe)Phenyl group complexed directly to the metalIron Oxide Nanoparticles

This table is illustrative and based on general principles of organometallic chemistry; it does not represent existing compounds.

Surface modification, or functionalization, is a critical step in tailoring the properties of nanoparticles for specific applications. This process involves attaching molecules (ligands) to the nanoparticle surface to improve stability, solubility, biocompatibility, or to introduce specific functionalities.

The long alkyl chain and the aromatic phenyl group of 9-phenyloctadecane suggest it could theoretically act as a surface ligand. The nonpolar octadecane chain would impart hydrophobicity, making it suitable for dispersing nanoparticles in non-aqueous solvents or polymer matrices. The phenyl group could offer opportunities for further chemical reactions or provide specific interactions, such as pi-pi stacking, with other molecules or surfaces. For example, in the synthesis of quantum dots or metallic nanoparticles, long-chain alkanes and aromatic compounds are often used as capping agents to control growth and prevent aggregation.

Integration in Polymer Science and Functional Materials

The integration of organic molecules into polymers can lead to the development of functional materials with tailored mechanical, thermal, and optical properties.

In the field of polymerization, catalysts are essential for controlling the rate of reaction and the architecture of the resulting polymer chains. While 9-phenyloctadecane is not a catalyst itself, it could potentially be modified to act as a ligand in a catalyst system. The steric bulk of the 9-phenyloctadecane moiety could influence the stereochemistry of the polymerization, potentially leading to polymers with specific tacticities (e.g., isotactic or syndiotactic). This level of control over polymer architecture is crucial for determining the material's properties.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. The organic component can provide flexibility and processability, while the inorganic component can offer rigidity, thermal stability, and specific electronic or optical properties.

Theoretically, 9-phenyloctadecane could be incorporated into a hybrid material in several ways. For instance, it could be used as a plasticizer or a compatibilizer in a polymer-nanoparticle composite. The long alkyl chain could enhance the miscibility between a nonpolar polymer matrix and inorganic nanoparticles that have been surface-functionalized with similar organic molecules.

Investigation as Components in Phase Change Materials (PCM)

Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a change in their physical state (e.g., from solid to liquid). This property makes them highly attractive for thermal energy storage applications.

Table 2: Comparison of n-Octadecane and Hypothetical Properties of 9-phenyloctadecane as PCMs

Propertyn-Octadecane (Literature Values)9-phenyloctadecane (Hypothetical)
Melting Point~28 °CExpected to be lower than n-octadecane
Latent Heat of Fusion~244 J/gExpected to be lower than n-octadecane
Thermal ConductivityLowLikely to be similar to n-octadecane

The properties for 9-phenyloctadecane are speculative and would require experimental verification.

Encapsulation Strategies for Thermal Energy Storage

Currently, there is a notable absence of publicly available scientific literature detailing the specific encapsulation of Octadecane, 9-phenyl- for thermal energy storage applications. While extensive research exists for the encapsulation of similar long-chain hydrocarbons, particularly n-octadecane, direct studies on the 9-phenyl substituted isomer are not found in the reviewed scientific databases.

Microcapsule and Nanocapsule Fabrication and Stability

Similar to the lack of information on encapsulation strategies, there is no specific data available in the scientific literature regarding the fabrication and stability of microcapsules or nanocapsules containing Octadecane, 9-phenyl-.

The fabrication of micro- and nanocapsules for thermal energy storage typically involves creating an emulsion of the core material (the PCM) in a continuous phase, followed by the deposition or formation of a shell at the interface of the emulsion droplets. Key parameters in the fabrication process that influence the final properties of the capsules include the core-to-shell ratio, the type and concentration of surfactants or emulsifiers, and the polymerization or reaction conditions.

The stability of such capsules is a critical factor for their practical application. Thermal stability, typically assessed by thermogravimetric analysis (TGA), determines the temperature range in which the capsules can operate without degradation of the shell or the core material. Mechanical stability is also essential to withstand the volume changes that occur during the phase transition of the PCM and any external stresses during application. For any future research on the encapsulation of Octadecane, 9-phenyl-, a thorough investigation of these fabrication parameters and stability aspects would be imperative.

Without experimental data on the encapsulation of Octadecane, 9-phenyl-, it is not possible to provide detailed research findings or data tables on its microcapsule and nanocapsule fabrication and stability.

Environmental Fate and Transport Studies

Multimedia Environmental Fate Modeling

Multimedia environmental fate models are crucial tools for predicting the distribution of chemicals in the environment. These models utilize the chemical's properties to estimate its partitioning among various environmental media such as air, water, soil, and sediment.

For Octadecane (B175841), 9-phenyl-, predictive models such as the Quantitative Structure-Activity Relationship (QSAR) models and tools like the EPA's EPI (Estimation Programs Interface) Suite™ can provide valuable insights into its environmental distribution. ecetoc.orgchemistryforsustainability.orgepisuite.devepa.govchemsafetypro.comregulations.gov These models use the molecular structure of the compound to estimate key physicochemical properties that drive its environmental fate.

Based on its structure—a long aliphatic chain with a phenyl group—Octadecane, 9-phenyl- is expected to have a high octanol-water partition coefficient (Log Kow), indicating a strong tendency to partition into organic matter and lipids rather than water. Its vapor pressure is predicted to be low, and its water solubility is also expected to be low.

A Level III fugacity model, a common type of multimedia environmental fate model, would predict that if Octadecane, 9-phenyl- is released into the environment, it will predominantly partition to soil and sediment. A smaller fraction would be found in water, and a negligible amount would be expected in the atmosphere due to its low vapor pressure.

Table 1: Estimated Physicochemical Properties and Environmental Partitioning of Octadecane, 9-phenyl- (Based on QSAR Models)

PropertyPredicted Value/BehaviorImplication for Environmental Distribution
Log Kow (Octanol-Water Partition Coefficient)HighStrong affinity for organic carbon in soil and sediment; potential for bioaccumulation.
Water SolubilityLowLimited distribution in the aqueous phase; tends to adsorb to suspended solids in water.
Vapor PressureLowLow volatility; minimal partitioning to the atmosphere.
Henry's Law ConstantLow to ModerateLimited volatilization from water surfaces.
Soil Adsorption Coefficient (Koc)HighImmobile in soil; strong binding to organic matter.

Compartmental models simulate the movement of a chemical between different environmental "compartments" (e.g., air, water, soil). For Octadecane, 9-phenyl-, the primary transport pathways would be the movement of contaminated soil particles through erosion and runoff into water bodies. Once in an aquatic environment, it would likely adsorb to suspended sediments and eventually be deposited in the sediment bed. Long-range atmospheric transport is not expected to be a significant pathway for this compound.

Degradation Pathways and Transformation Processes

The persistence of Octadecane, 9-phenyl- in the environment is determined by its susceptibility to various degradation and transformation processes, which can be broadly categorized as biotic and abiotic.

The primary mechanism for the breakdown of long-chain alkylbenzenes in the environment is microbial degradation. nih.gov Microorganisms, particularly bacteria, can utilize the alkyl chain as a source of carbon and energy. The presence of the phenyl group can influence the rate of degradation.

Studies on similar long-chain alkylbenzenes have shown that biodegradation is a significant fate process. nih.gov The degradation typically initiates with the oxidation of the terminal methyl group of the alkyl chain, followed by a process called β-oxidation, which progressively shortens the chain. The aromatic ring is generally more resistant to degradation and may be broken down more slowly. The position of the phenyl group on the alkyl chain can affect the rate of biodegradation.

Table 2: Predicted Biodegradation of Octadecane, 9-phenyl-

Biodegradation ProcessPredicted RateInfluencing Factors
Aerobic BiodegradationSlow to moderatePresence of acclimated microbial populations, oxygen levels, temperature, and nutrient availability.
Anaerobic BiodegradationVery slow to negligibleGenerally, anaerobic degradation of hydrocarbons is much slower than aerobic degradation.

Abiotic processes are non-biological degradation pathways. For Octadecane, 9-phenyl-, the most relevant abiotic processes to consider are photolysis and hydrolysis.

Hydrolysis: Hydrolysis is a chemical reaction with water. Octadecane, 9-phenyl- lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant transformation process.

Transport and Distribution Mechanisms in Environmental Compartments

The transport and distribution of Octadecane, 9-phenyl- are largely dictated by its strong affinity for particulate matter.

In Soil: Due to its high soil adsorption coefficient (Koc), Octadecane, 9-phenyl- is expected to be largely immobile in soil. Its movement will be primarily associated with the physical transport of soil particles through erosion by wind or water. Leaching into groundwater is expected to be minimal.

In Water: When released into water, Octadecane, 9-phenyl- will rapidly partition from the water column to suspended organic matter and sediments. nih.govtandfonline.com This process, known as scavenging, effectively removes the compound from the water phase. The primary transport mechanism in aquatic systems will be the movement of these contaminated sediments. Volatilization from the water surface is predicted to be a minor loss process. usgs.gov

In Air: Due to its low vapor pressure, the concentration of Octadecane, 9-phenyl- in the atmosphere is expected to be very low. Any presence in the air would likely be associated with adsorption to airborne particulate matter.

Volatilization and Atmospheric Transport

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, entering the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant. For large molecules with low vapor pressure and low water solubility, such as Octadecane, 9-phenyl-, the Henry's Law Constant is expected to be low, suggesting that volatilization from moist soil and water surfaces is not a primary transport pathway.

Estimated Atmospheric Fate of Octadecane, 9-phenyl-

Parameter Estimated Value/Behavior Implication
Vapor Pressure Very Low Low tendency to enter the gas phase from a pure state.
Henry's Law Constant Low Limited volatilization from water to air.

| Atmospheric Degradation | Susceptible to reaction with hydroxyl radicals | If it enters the atmosphere, it is not expected to persist for long periods. |

Sorption and Mobility in Soil and Sediment

Sorption refers to the binding of a chemical to particles of soil and sediment. For hydrophobic organic compounds like Octadecane, 9-phenyl-, sorption is a dominant process in the environment. The primary factor influencing the sorption of such compounds is the organic carbon content of the soil or sediment. The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil or sediment. A high Koc value indicates strong binding and low mobility.

Given its long alkyl chain and phenyl group, Octadecane, 9-phenyl- is predicted to have a very high Koc value. This strong sorption to soil and sediment particles significantly limits its mobility in the environment. Consequently, it is unlikely to leach through the soil profile and contaminate groundwater. Instead, it is expected to remain in the upper layers of soil or be deposited in sediments of aquatic systems. The strong binding also reduces its availability for other processes like biodegradation and uptake by organisms.

Estimated Sorption and Mobility Parameters for Octadecane, 9-phenyl-

Parameter Estimated Value/Behavior Implication
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) High (estimated >5) Strong sorption to soil and sediment organic matter.
Mobility in Soil Low to Immobile Unlikely to leach into groundwater.

| Transport in Water | Primarily associated with suspended particles | Will tend to settle and accumulate in sediments. |

Accumulation Potential in Environmental Matrices

The accumulation potential of a substance in the environment refers to its tendency to build up in different environmental compartments, such as soil, sediment, and biota. Due to its strong sorption characteristics, Octadecane, 9-phenyl- is expected to accumulate in solids-rich matrices.

In terrestrial environments, this will lead to its persistence in the topsoil layers, with concentrations decreasing with depth. In aquatic environments, the compound will predominantly be found in the sediment. The high octanol-water partition coefficient (Log Kow), a measure of a chemical's lipophilicity, suggests a high potential for bioaccumulation in organisms. Chemicals with high Log Kow values tend to accumulate in the fatty tissues of living organisms. Therefore, it is plausible that Octadecane, 9-phenyl- could bioaccumulate in soil-dwelling organisms and benthic species in aquatic ecosystems. This bioaccumulation can lead to biomagnification, where the concentration of the chemical increases at higher trophic levels in the food chain. However, without specific studies, the extent of its bioaccumulation and biomagnification remains speculative.

Predicted Accumulation Behavior of Octadecane, 9-phenyl-

Environmental Matrix Predicted Accumulation Potential Rationale
Soil High Strong sorption to organic matter.
Sediment High Partitioning from the water column to sediment particles.

| Biota (Aquatic and Terrestrial Organisms) | High | High lipophilicity (high estimated Log Kow). |

Q & A

Basic Research Questions

Q. How is the molecular structure of 9-phenyloctadecane characterized in experimental settings?

  • Methodological Answer : Structural elucidation involves spectroscopic techniques (e.g., NMR, IR) combined with computational tools like density functional theory (DFT) for optimizing geometry and predicting vibrational modes. X-ray crystallography may be employed for solid-state analysis, while InChI representations standardize structural identifiers for databases . For example, B3LYP/6-311++G(d,p) basis sets are used to calculate molecular properties and validate experimental observations .

Q. What methods are used to determine the solubility of 9-phenyloctadecane in aqueous systems?

  • Methodological Answer : Quantitative solubility studies involve gravimetric or chromatographic (e.g., HPLC) analysis under controlled temperature and pressure. Octadecane's solubility in water is typically measured using saturation shake-flask methods, with data reproducibility assessed through error margins (e.g., ±5% relative standard deviation). For instance, Table 1 in existing studies summarizes solubility values across temperatures, highlighting deviations due to impurities or measurement techniques .

Q. Which analytical techniques are optimal for quantifying 9-phenyloctadecane in complex mixtures?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is preferred for separation and identification. Fast GC methods using columns like SLB®-5ms (20 m × 0.18 mm I.D.) enable efficient resolution of alkane mixtures, including octadecane derivatives. Calibration curves with internal standards (e.g., docosane) improve accuracy, while detection limits are validated via spike-and-recovery experiments .

Advanced Research Questions

Q. How can vacuum ultraviolet (VUV) photofragmentation and photoionization mass spectrometry elucidate the dissociation pathways of 9-phenyloctadecane?

  • Methodological Answer : VUV photons (e.g., 9.54 eV) ionize 9-phenyloctadecane in a molecular beam, with photoionization efficiency (PIE) spectra identifying ionization energy (IE) thresholds. Fragment appearance energies (AEs) are mapped to dissociation pathways (e.g., CnH2n-1 radicals via C–C bond cleavage). Theoretical calculations (B3P86/6-311++G(d,p)) validate experimental IE values and predict fragmentation products .

Q. What computational approaches are employed to predict the ionization energy and fragmentation behavior of 9-phenyloctadecane?

  • Methodological Answer : Hybrid DFT methods (e.g., B3LYP) calculate adiabatic IE values, while transition-state modeling identifies energetically favorable dissociation routes. Basis sets like 6-311++G(d,p) optimize geometry and electron correlation effects. Discrepancies between experimental and theoretical IE (e.g., 9.54 eV vs. 9.46 eV) are resolved by accounting for thermal broadening in experimental setups .

Q. How do thermodynamic properties of 9-phenyloctadecane (e.g., enthalpy of vaporization) vary across studies, and how can discrepancies be resolved?

  • Methodological Answer : Enthalpies of vaporization (ΔHvap) are compiled from static ebulliometry or gas-saturation methods. For example, n-alkane data (C5–C18) show ΔHvap increases linearly with carbon number, but phenyl-substituted derivatives may deviate due to steric effects. Meta-analyses of historical data (e.g., Majer & Svoboda, 1985) identify outliers caused by impurities or non-ideal vapor-phase assumptions .

Q. What experimental designs are effective for studying 9-phenyloctadecane's interactions in oil-in-water emulsions?

  • Methodological Answer : Emulsions are prepared using high-pressure homogenization with surfactants (e.g., Tween 80). Oxidation kinetics in emulsions are monitored via headspace GC-MS to track volatile degradation products. Variables like droplet size (via dynamic light scattering) and lipid physical state (solid vs. liquid) are controlled to assess stability and reactivity .

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